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Foreword: Understanding the Molecular Landscape
of (Cyclohexylmethyl)benzene
(Cyclohexylmethyl)benzene, also known by synonyms such as benzylcyclohexane and

cyclohexylphenylmethane, is an organic compound that merges the structural motifs of both

aromatic and alicyclic hydrocarbons.[1] Its unique architecture, featuring a cyclohexane ring

tethered to a benzene ring via a methylene bridge, imparts a distinct set of physicochemical

properties that are of significant interest in various scientific domains, including synthetic

chemistry and as a potential scaffold in medicinal chemistry. This guide provides an in-depth

exploration of these properties, moving beyond a mere tabulation of data to offer insights into

their experimental determination and practical implications for research and development.

The rationale for a detailed physicochemical characterization lies in its predictive power. For

drug development professionals, understanding parameters like lipophilicity (LogP) and

solubility is fundamental to predicting a molecule's pharmacokinetic profile. For synthetic

chemists, knowledge of boiling points, density, and spectral data is critical for reaction design,

purification, and structural elucidation. This document is structured to serve as a
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comprehensive resource, blending established data with the underlying scientific principles

governing their measurement.

Section 1: Core Molecular and Structural Attributes
The foundational characteristics of a molecule are dictated by its composition and three-

dimensional arrangement. (Cyclohexylmethyl)benzene, with the chemical formula C13H18, is

a non-polar hydrocarbon.[1][2][3]

Property Value Source

Molecular Formula C13H18 [1][2][3]

Molecular Weight 174.28 g/mol [3][4]

Canonical SMILES
C1CCC(CC1)CC2=CC=CC=C

2
[2]

InChI Key
AHHIZGRCBJEBIX-

UHFFFAOYSA-N
[4]

CAS Number 4410-75-7 [1][2][3]

These identifiers are crucial for unambiguous database searching and regulatory

documentation. The presence of a flexible methylene linker and a rotatable bond between the

two ring systems allows for conformational flexibility, which can be a key factor in its interaction

with biological systems.

Section 2: Physical and Thermodynamic Properties
The physical state and behavior of (Cyclohexylmethyl)benzene under various conditions are

described by its physical and thermodynamic properties. These are critical for its handling,

storage, and application in experimental setups. The compound is a colorless liquid at standard

temperature and pressure.[1]
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Property Value Conditions Source

Boiling Point 255.6 °C at 760 mmHg [1][2]

Melting Point Not available - [1]

Density 0.943 g/cm³ at 25 °C [1][2]

Refractive Index

(n20/D)
1.527 at 20 °C [1]

Vapor Pressure 0.026 mmHg at 25 °C [1][2]

Flash Point 101.5 °C - [1][2]

The high boiling point is indicative of significant van der Waals forces between molecules, a

consequence of its molecular weight and surface area. The density being less than water is

typical for many hydrocarbons. The flash point, being well above room temperature, suggests a

moderate fire hazard under standard laboratory conditions.

Section 3: Solubility and Partitioning Behavior
For researchers in drug discovery and development, the solubility and lipophilicity of a

compound are paramount as they influence absorption, distribution, metabolism, and excretion

(ADME) properties.

Property Value Method Source

Water Solubility Insoluble Experimental [1]

LogP (Octanol/Water) 3.809 Calculated [2][4]

XLogP3 4.9 Calculated [2]

(Cyclohexylmethyl)benzene is insoluble in water but soluble in organic solvents, a

characteristic feature of non-polar molecules.[1] The high LogP value indicates a strong

preference for lipophilic environments over aqueous ones. This high lipophilicity suggests that

the molecule would readily partition into lipid bilayers, which has implications for its potential

bioavailability and distribution in biological systems.
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Section 4: Spectroscopic Profile
Spectroscopic data provides a "fingerprint" of a molecule, allowing for its identification and

structural confirmation. While raw spectra are beyond the scope of this guide, the expected

characteristics are as follows:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the benzene ring, the methylene bridge protons, and the protons of the

cyclohexane ring. The integration of these signals would correspond to the number of

protons in each environment.

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the different carbon

environments: the aromatic carbons (with and without proton attachment), the methylene

carbon, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

for C-H stretching from both the aromatic and aliphatic components. Aromatic C=C stretching

bands would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to the molecular weight of the compound (174.28). Fragmentation patterns

would likely involve the cleavage of the bond between the methylene group and the rings.

Section 5: Experimental Protocols for
Physicochemical Characterization
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols

are essential. This section details the methodologies for determining key physicochemical

properties of (Cyclohexylmethyl)benzene.

Determination of Boiling Point
Causality of Experimental Choice: The boiling point is a fundamental property that informs

purification strategies, particularly distillation. The choice of atmospheric or vacuum distillation

depends on the thermal stability of the compound. Given the relatively high boiling point of

(Cyclohexylmethyl)benzene, vacuum distillation is often preferred to prevent potential

decomposition at elevated temperatures.
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Protocol: Boiling Point Determination via Distillation

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask,

a distillation head with a thermometer, a condenser, and a receiving flask.

Sample Preparation: Place a sample of (Cyclohexylmethyl)benzene in the round-bottom

flask along with a few boiling chips to ensure smooth boiling.

Heating: Gently heat the flask using a heating mantle.

Equilibrium: Observe the temperature as the liquid begins to boil and the vapor condenses.

The boiling point is the temperature at which the vapor and liquid phases are in equilibrium,

indicated by a stable temperature reading on the thermometer as the distillate is collected.

Pressure Correction: If the distillation is performed at a pressure other than 760 mmHg, the

observed boiling point must be corrected to the normal boiling point using a nomograph or

the Clausius-Clapeyron equation.

Apparatus Setup

Procedure Data Analysis

Round-bottom Flask Distillation Head & Thermometer Condenser Receiving Flask

Add Sample & Boiling Chips Gentle Heating Observe Stable Temperature Collect Distillate Record Boiling Point Pressure Correction (if needed)

Click to download full resolution via product page

Caption: Workflow for Boiling Point Determination by Distillation.

Determination of Density
Causality of Experimental Choice: Density is a crucial property for converting between mass

and volume, essential for preparing solutions of known concentrations. A pycnometer is used
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for its high accuracy and precision in measuring the density of liquids.

Protocol: Density Measurement using a Pycnometer

Pycnometer Preparation: Clean and dry a pycnometer of known volume.

Tare Weight: Accurately weigh the empty, dry pycnometer.

Sample Filling: Fill the pycnometer with (Cyclohexylmethyl)benzene, ensuring no air

bubbles are trapped.

Temperature Equilibration: Place the filled pycnometer in a constant temperature bath (e.g.,

25 °C) until thermal equilibrium is reached.

Volume Adjustment: Carefully adjust the liquid level to the calibration mark of the

pycnometer.

Final Weighing: Dry the outside of the pycnometer and weigh it accurately.

Calculation: The density is calculated by dividing the mass of the sample (final weight - tare

weight) by the known volume of the pycnometer.
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Clean & Dry Pycnometer

Weigh Empty Pycnometer (m1)

Fill with Sample

Equilibrate to Temperature (T)

Adjust Volume to Mark (V)

Weigh Filled Pycnometer (m2)

Calculate Density: ρ = (m2 - m1) / V

Click to download full resolution via product page

Caption: Protocol for Density Measurement using a Pycnometer.

Determination of Refractive Index
Causality of Experimental Choice: The refractive index is a measure of how light propagates

through a substance and is a valuable tool for identifying and assessing the purity of liquid

samples. An Abbe refractometer is the standard instrument for this measurement due to its

simplicity and accuracy.
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Protocol: Refractive Index Measurement with an Abbe Refractometer

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known

refractive index (e.g., distilled water).

Sample Application: Apply a few drops of (Cyclohexylmethyl)benzene to the prism of the

refractometer.

Measurement: Close the prism and allow the sample to equilibrate to the set temperature

(typically 20 °C).

Reading: Adjust the instrument until the dividing line between the light and dark fields is

sharp and centered in the crosshairs of the eyepiece.

Record Value: Read the refractive index from the instrument's scale.

Cleaning: Thoroughly clean the prism after the measurement.

Preparation Measurement Post-Measurement

Calibrate Refractometer Set Temperature Apply Sample to Prism Adjust for Sharp Dividing Line Read Refractive Index Clean Prism

Click to download full resolution via product page

Caption: Workflow for Refractive Index Measurement.

Section 6: Safety and Handling
While a comprehensive safety data sheet (SDS) should always be consulted before handling

any chemical, it is important to note that compounds of this class are generally considered to

be of low acute toxicity. However, proper personal protective equipment (PPE), including gloves

and safety glasses, should always be worn. Work should be conducted in a well-ventilated area

or a fume hood.

Conclusion
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The physicochemical properties of (Cyclohexylmethyl)benzene define its behavior in both

chemical and biological systems. Its non-polar nature, high boiling point, and significant

lipophilicity are key characteristics that researchers and drug development professionals must

consider. The experimental protocols outlined in this guide provide a framework for the reliable

and accurate determination of these properties, ensuring the generation of high-quality data for

research and development applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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